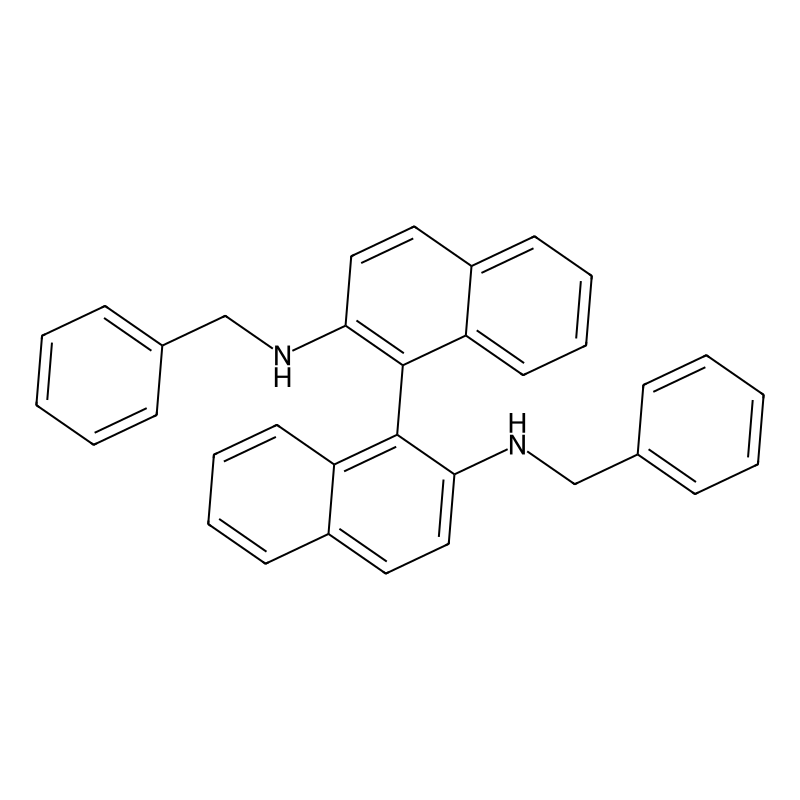

(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Catalysis

One of the primary applications of R-BINAM lies in asymmetric catalysis. As a chiral ligand, R-BINAM can induce chirality in a reaction by coordinating with a metal catalyst and directing the approach of reactants to the metal center in a stereoselective manner. This allows for the synthesis of enantiomerically enriched products, which are crucial in many areas of research, such as drug discovery and material science [].

Studies have shown R-BINAM's effectiveness in various asymmetric catalytic reactions, including:

(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine is a chiral diamine compound notable for its unique structure, which features two benzyl groups attached to nitrogen atoms within a binaphthyl framework. This compound is part of a class of axially chiral diamines, which are significant in asymmetric synthesis and catalysis due to their ability to form stable complexes with metal ions, thereby enhancing reaction selectivity and efficiency. The compound's chirality arises from the stereogenic centers present in the binaphthyl moiety, making it a valuable ligand in various

- Asymmetric Hydrogenation: The compound can enhance the enantioselectivity of hydrogenation reactions by stabilizing specific transition states.

- Allylic Substitution Reactions: It has been utilized in palladium-catalyzed allylic substitutions, where its steric and electronic properties influence the regioselectivity and enantioselectivity of the products .

While specific biological activities of (R)-N,N'-dibenzyl-1,1'-binaphthyldiamine have not been extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, they may show potential as enzyme inhibitors or in drug delivery systems due to their ability to interact with biological macromolecules. The chiral nature of this compound may also play a role in its interaction with biological targets, which is critical for pharmacological applications.

The synthesis of (R)-N,N'-dibenzyl-1,1'-binaphthyldiamine typically involves several steps:

- Formation of Binaphthyl Framework: The initial step often includes the synthesis of the binaphthyl core through coupling reactions involving naphthyl derivatives.

- Introduction of Benzyl Groups: Benzylamine can be reacted with the binaphthyl intermediate under suitable conditions (e.g., using coupling reagents) to introduce the two benzyl substituents on the nitrogen atoms.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity for further applications .

(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine finds applications primarily in:

- Asymmetric Catalysis: It is widely used as a ligand in catalytic processes that require high enantioselectivity.

- Material Science: Due to its chiral nature and ability to form stable complexes, it can be utilized in designing chiral materials and sensors.

- Pharmaceutical Chemistry: Its potential as a building block for drug development is being explored due to its unique structural features.

Interaction studies involving (R)-N,N'-dibenzyl-1,1'-binaphthyldiamine typically focus on its coordination with metal ions and its behavior in catalytic cycles. These studies reveal how the ligand's steric and electronic properties influence reaction pathways and selectivity. For example, research has shown that varying the metal center can significantly alter the catalytic performance of this ligand in asymmetric transformations .

Several compounds share structural similarities with (R)-N,N'-dibenzyl-1,1'-binaphthyldiamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-Dibenzylethylenediamine | Diamine | Contains ethylene bridge; less sterically hindered |

| (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine | Dimethylated Binaphthyl Diamine | More soluble; different steric properties |

| 2-Naphtylamine | Mononaphthyl Amine | Simpler structure; used in oxidative coupling reactions |

Uniqueness of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine

The unique feature of (R)-N,N'-dibenzyl-1,1'-binaphthyldiamine lies in its dual benzyl substitution on nitrogen atoms combined with the chiral binaphthyl backbone. This configuration enhances its effectiveness as a ligand in asymmetric catalysis compared to simpler diamines or those with different substituents. Its ability to form stable complexes with various metals while maintaining high enantioselectivity makes it particularly valuable in synthetic chemistry applications.